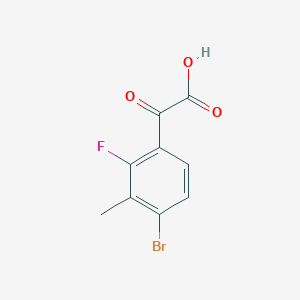
2-(4-Bromo-2-fluoro-3-methylphenyl)-2-oxoacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Bromo-2-fluoro-3-methylphenyl)-2-oxoacetic acid is an organic compound with the molecular formula C9H8BrFO3 This compound is of interest due to its unique chemical structure, which includes a bromine, fluorine, and methyl group attached to a phenyl ring, along with an oxoacetic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-2-fluoro-3-methylphenyl)-2-oxoacetic acid typically involves multiple steps, starting from commercially available precursors. One common route involves the bromination and fluorination of a methyl-substituted benzene derivative, followed by the introduction of the oxoacetic acid group. The reaction conditions often require the use of strong acids or bases, along with specific solvents to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Bromo-2-fluoro-3-methylphenyl)-2-oxoacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can modify the oxoacetic acid group or the aromatic ring.
Substitution: The bromine and fluorine atoms can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or sulfuric acid (H2SO4) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
2-(4-Bromo-2-fluoro-3-methylphenyl)-2-oxoacetic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe for biological pathways.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of agrochemicals.
Wirkmechanismus
The mechanism by which 2-(4-Bromo-2-fluoro-3-methylphenyl)-2-oxoacetic acid exerts its effects depends on its interaction with molecular targets. The presence of the bromine and fluorine atoms can enhance its binding affinity to certain enzymes or receptors, influencing biological pathways. The oxoacetic acid group may also play a role in its reactivity and interaction with other molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Bromo-2-fluoro-3-methylbenzoic acid
- 4-Bromo-2-fluoro-3-methylbenzaldehyde
- 4-Bromo-2-fluoro-3-methylphenylacetic acid
Uniqueness
2-(4-Bromo-2-fluoro-3-methylphenyl)-2-oxoacetic acid is unique due to the combination of its functional groups, which confer specific reactivity and potential applications. The presence of both bromine and fluorine atoms, along with the oxoacetic acid moiety, distinguishes it from other similar compounds and enhances its utility in various fields.
Eigenschaften
Molekularformel |
C9H6BrFO3 |
|---|---|
Molekulargewicht |
261.04 g/mol |
IUPAC-Name |
2-(4-bromo-2-fluoro-3-methylphenyl)-2-oxoacetic acid |
InChI |
InChI=1S/C9H6BrFO3/c1-4-6(10)3-2-5(7(4)11)8(12)9(13)14/h2-3H,1H3,(H,13,14) |
InChI-Schlüssel |
FXMPJZGJOCSQKK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1F)C(=O)C(=O)O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


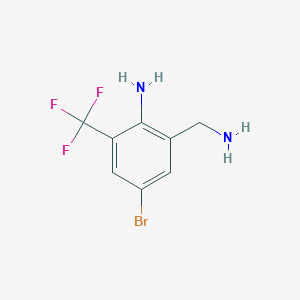
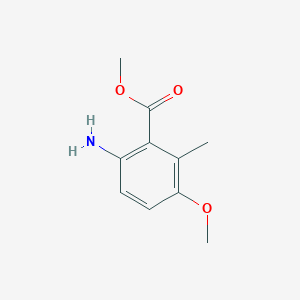
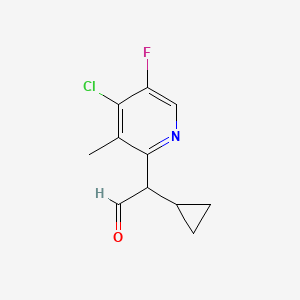
![5-(Benzo[b]thiophen-2-yl)pyrrolidin-2-one](/img/structure/B12969744.png)

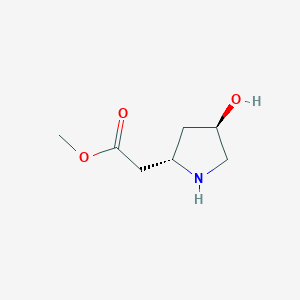
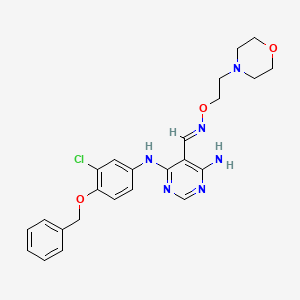
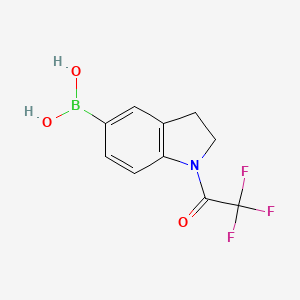


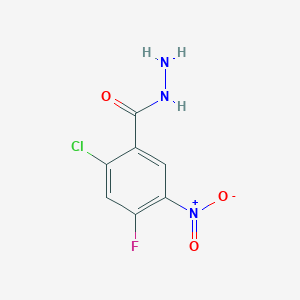
![Ethyl 3-(trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine-5-carboxylate](/img/structure/B12969792.png)
![Methyl 3-oxo-2,3-dihydro-1H-benzo[f]indole-2-carboxylate](/img/structure/B12969796.png)
![4-Chloro-7-(4-chloro-2,6-dimethylphenyl)-2,5,6-trimethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B12969804.png)
